molecular formula C5H10O3 B1293520 Isopropyl glycolate CAS No. 623-61-0

Isopropyl glycolate

Cat. No. B1293520
CAS RN: 623-61-0
M. Wt: 118.13 g/mol
InChI Key: AZKIQQBSVTWCGY-UHFFFAOYSA-N
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Description

Isopropyl glycolate, while not directly studied in the provided papers, is related to various isopropyl and glycoside compounds that have been the subject of recent research. The studies explore the synthesis, reactivity, and applications of isopropyl-based glycosides and related compounds, which can provide insights into the broader category of isopropyl esters and ethers, including isopropyl glycolate.

Synthesis Analysis

The synthesis of isopropyl-based glycosides has been demonstrated through various methods. For instance, isopropenyl glycosides have been synthesized by reacting anomeric acetates with the Tebbe reagent, leading to efficient glycosylation of monosaccharide hemiacetal donors . Similarly, tri-isopropylsilyl thioglycosides were synthesized through base-promoted SN2 substitution or Lewis acid-promoted glycosylation . Another method involved the conversion of glycals to cis-1,2-isopropylidene-alpha-glycosides using epoxidation followed by ZnCl(2)-catalyzed addition of acetone . These methods highlight the versatility of isopropyl groups in glycoside synthesis, which could be extrapolated to the synthesis of isopropyl glycolate.

Molecular Structure Analysis

The molecular structure of isopropyl-based compounds has been a focus in several studies. For example, the differentiation of flavonol glucoside and galactoside isomers was achieved by combining chemical isopropylidenation with mass spectrometry, which allowed for the identification of isomers based on molecular weight differences . The structure of isopropylidene glycerol was elucidated using physico-chemical constants, providing a basis for understanding the structural aspects of isopropyl-containing compounds .

Chemical Reactions Analysis

Isopropyl-based glycosides have been shown to undergo various chemical reactions. Isopropenyl glycosides, for instance, can be activated as glycosyl donors by electrophiles, leading to transglycosylation reactions . The reactivity of these compounds can be directed towards electrophilic addition across the vinyl ether double bond under certain conditions . These studies demonstrate the chemical versatility of isopropyl glycosides, which could inform the reactivity of isopropyl glycolate in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl-based compounds have been characterized in several studies. For instance, isopropyl alcohol was used as a solvent for the preparation of silicone–urea copolymers, and its reactivity with bis(4-isocyanatocyclohexyl)methane was investigated, showing very low reactivity at room temperature . The thermal and mechanical characterization of the resulting copolymers indicated the formation of microphase-separated systems with excellent tensile strengths . These findings provide insights into the solvent properties of isopropyl alcohol, which could be relevant to the solvent behavior of isopropyl glycolate.

Scientific Research Applications

1. Fine-Tuning the Expression of the Glycolate Biosynthetic Pathway in Escherichia coli

  • Summary of Application : This study focuses on the microbial production of glycolate, a platform chemical in both polymeric material and cosmetic industries. The production often encounters challenges associated with unbalanced metabolic flux, leading to a notably low titer. Additionally, the use of expensive inducers, such as IPTG, contributes to an increase in the overall production cost .
  • Methods of Application : The key enzymes involved in the glycolate biosynthetic route, including citrate synthase (gltA), isocitrate lyase (aceA), isocitrate dehydrogenase kinase/phosphatase (aceK) and glyoxylate reductase (ycdW), were overexpressed in E. coli under the control of inducible promoters with varying strengths in order to determine the optimal combination .
  • Results or Outcomes : The best strain, named Mgly4T1562, produced 3.02 g/L glycolate with 97.32% theoretical yield in shake-flask cultivation. The titer further increased to 15.53 g/L in a fed-batch experiment .

2. Metabolic Engineering of a Xylose Pathway for Biotechnological Production of Glycolate in Escherichia coli

  • Summary of Application : This research explores new routes for the conversion of xylose to glycolate. Xylose is the second most abundant sugar in nature and accounts for 18–30% of sugar in lignocellulose .
  • Methods of Application : A new route for glycolate production was established in E. coli by introducing NAD±dependent xylose dehydrogenase (xdh) and xylonolactonase (xylC) from Caulobacter crescentus .
  • Results or Outcomes : The final engineered strain Q2742 produced 43.60±1.22 g/L glycolate, with 0.91±0.02 g/L/h productivity and 0.46±0.03 g/g xylose yield .

Safety And Hazards

Isopropyl glycolate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The glyoxylate cycle, an important pathway involved in the synthesis of many kinds of chemicals including Isopropyl glycolate, has been extensively studied in recent years . Future prospects for bioproduction of glycolate cycle-related chemicals are being discussed .

properties

IUPAC Name

propan-2-yl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKIQQBSVTWCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211362
Record name Isopropyl hydroxyacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl glycolate

CAS RN

623-61-0
Record name Isopropyl glycolate
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Record name Isopropyl hydroxyacetate
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Record name 623-61-0
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Record name Isopropyl hydroxyacetate
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Record name Isopropyl hydroxyacetate
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Record name Isopropyl glycolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
G Chuchani, I Martin, M Yepez, MJ Diaz - Reaction Kinetics and Catalysis …, 1977 - Springer
… 08 and isopropyl glycolate 2. 79. The high ratio of Pf/Po for isopropyl glycolate results from the fact that one of the products, glyco!ic acid, fragmentates into CO and CO 2 with traces of …
Number of citations: 16 link.springer.com
SHR Shojaei, A Shiroudi, MA Abdel-Rahman - Heliyon, 2022 - cell.com
The gas-phase decomposition kinetics of isopropyl acetate (IPA) and its methyl, bromide and hydroxyl derivatives into the corresponding acid and propene were investigated using …
Number of citations: 3 www.cell.com
WD Kumler - Journal of the American Chemical Society, 1953 - ACS Publications
In a previous paper2 trifluoroacetyl derivatives of carcinogenic amines were described. The fluoroacetyl analogs were prepared for a comparative study of their carcinogenic and cancer …
Number of citations: 6 pubs.acs.org
H Jaffe, CWR Wade, AF Hegyeli… - Journal of biomedical …, 1986 - Wiley Online Library
… To a stirred mixture of 94.50 g (0.800 mol) isopropyl glycolate and 68.05 g (0.800 mol) cyanoacetic acid in 1000 mL THF maintained at 5-10"C, was added dropwise a solution of 165.06 …
Number of citations: 24 onlinelibrary.wiley.com
E Sawicki, FE Ray - Journal of the American Chemical Society, 1953 - ACS Publications
In a previous paper2 trifluoroacetyl derivatives of carcinogenic amines were described. The fluoroacetyl analogs were prepared for a comparative study of their carcinogenic and cancer …
Number of citations: 5 pubs.acs.org
H Soni - 2018 - dr.iiserpune.ac.in
Biodegradable polymers have a wide range of applications in biomedical and pharmaceutical areas as well as producing bio disposable packaging materials. As natural resources of …
Number of citations: 0 dr.iiserpune.ac.in
JB Hickman - Journal of the American Chemical Society, 1953 - ACS Publications
Recent attempts to characterize aryl trityl sul-fides by preparation of sulfoxides and sulfones by means of oxidations in acidic media havebeen unsuccessful. 1· 2 Apparently the sulfides …
Number of citations: 4 pubs.acs.org
HTN Hoang, TTT Dinh, TV Pham… - Hue University Journal …, 2020 - jos.hueuni.edu.vn
Twenty-seven constituents were identified by using GC/MS, representing 99.57% of the rhizome oil of Distichochlamys benenica. The major constituents of the essential oil are 1, 8-…
Number of citations: 5 jos.hueuni.edu.vn
DV Tyers - 2002 - etheses.dur.ac.uk
… The low yield of ethylene glycol, by comparison with that of isopropyl glycolate, shows that transesterification occurs more readily than hydrogenation of the ester functionality of the …
Number of citations: 4 etheses.dur.ac.uk
W Li, JH Xie, ML Yuan, QL Zhou - Green Chemistry, 2014 - pubs.rsc.org
… Hydrogenation of dimethyl oxalate in isopropanol at 25 C gave exclusively isopropyl glycolate after 16 h, and no further reduction to ethylene glycol was observed. Raising the reaction …
Number of citations: 96 pubs.rsc.org

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